Betaine aldehyde chloride

Description

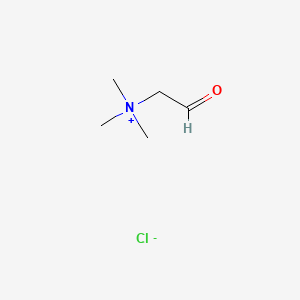

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(2-oxoethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKVGWXINKZUKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370761 | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-31-8 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine aldehyde chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAINE ALDEHYDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNX5TUR2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crucial Role of Betaine Aldehyde in Choline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) aldehyde, existing in its chloride salt form for stability, is a pivotal yet transient intermediate in the metabolic oxidation of choline (B1196258) to glycine (B1666218) betaine. This technical guide provides an in-depth exploration of the role of betaine aldehyde chloride in choline metabolism, with a focus on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry. Understanding this pathway is critical for investigating cellular methylation, osmotic stress responses, and the pathology of various diseases, offering potential targets for therapeutic intervention.

Introduction

Choline is an essential nutrient that plays a fundamental role in numerous physiological processes, including the synthesis of phospholipids (B1166683) for membrane integrity, the production of the neurotransmitter acetylcholine, and as a primary source of methyl groups for methylation reactions. The oxidation of choline is a two-step enzymatic process that occurs predominantly in the mitochondria of liver and kidney cells, leading to the formation of glycine betaine (hereafter referred to as betaine). Betaine aldehyde is the intermediate product of this pathway, and its rapid conversion to betaine is crucial for maintaining cellular homeostasis.[1][2] This guide will dissect the metabolic fate of betaine aldehyde, the enzymes governing its transformation, and the methodologies used to study this critical juncture in choline metabolism.

The Choline Oxidation Pathway

The conversion of choline to betaine involves two key enzymatic steps:

-

Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by choline dehydrogenase (CDH) in the inner mitochondrial membrane in mammals.[3]

-

Betaine Aldehyde to Betaine: Betaine aldehyde is subsequently and rapidly oxidized to betaine in an irreversible reaction.[4] This step is catalyzed by betaine aldehyde dehydrogenase (BADH), an NAD(P)+-dependent enzyme found in both the mitochondrial matrix and the cytoplasm.[1][5]

The resulting betaine is a vital osmoprotectant, helping cells to survive under conditions of osmotic stress.[4] Furthermore, it serves as a critical methyl donor in the methionine cycle, where it contributes to the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[1]

Quantitative Data

A thorough understanding of the choline metabolic pathway necessitates quantitative analysis of enzyme kinetics and metabolite concentrations. The following tables summarize key data from the literature.

Enzyme Kinetic Parameters

The efficiency of the enzymes involved in choline oxidation is critical for maintaining the flux through this pathway. While comprehensive kinetic data for mammalian BADH is not fully available, studies on related enzymes provide valuable insights.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg protein) | Reference |

| Choline Dehydrogenase | Rat Liver Mitochondria | Choline | 140-270 | Not Reported | [3][6] |

| Betaine Aldehyde Dehydrogenase | Pseudomonas aeruginosa | Betaine Aldehyde | 453 ± 52 | 121 ± 4 (NADP+), 133 ± 4 (NAD+) | [7] |

| Betaine Aldehyde Dehydrogenase | Oyster Mitochondria (Atlantic) | Betaine Aldehyde | 100 | Not Reported | [8] |

| Betaine Aldehyde Dehydrogenase | Oyster Mitochondria (Chesapeake Bay) | Betaine Aldehyde | 360 | Not Reported | [8] |

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. It is important to note that the kinetic parameters for BADH from non-mammalian sources may not directly translate to mammalian systems.

Metabolite Concentrations

The intracellular concentrations of choline and its metabolites can vary depending on tissue type, diet, and physiological state.

| Metabolite | Tissue/Fluid | Organism | Concentration | Reference |

| Choline | Plasma | Human | 7-20 µM | [9] |

| Choline | Hepatocyte Culture Medium | Rat | 1-40 µM (experimental) | [10] |

| Betaine | Plasma | Human | 20-70 µM | [11] |

| Betaine | Liver | Rat | 1.6-9.5 mmol/L (tissue); 0.4-4.1 mM (tissue water) | [1][12] |

| Betaine Aldehyde | Not Reported | - | Not typically detectable due to its high reactivity and rapid conversion. |

The concentration of betaine aldehyde is generally below the limit of detection in biological samples due to its transient nature as a metabolic intermediate. Its rapid conversion to betaine by BADH prevents its accumulation.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the role of betaine aldehyde in choline metabolism. This section provides detailed protocols for the assay of BADH activity and the quantification of choline and its metabolites.

Spectrophotometric Assay of Betaine Aldehyde Dehydrogenase (BADH) Activity

This protocol is adapted from a method used for Pseudomonas aeruginosa BADH and can be optimized for use with mammalian tissue homogenates.[7] The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD(P)+ to NAD(P)H.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 8.0

-

This compound solution (10 mM in water)

-

NAD+ or NADP+ solution (10 mM in water)

-

Tissue homogenate (e.g., liver mitochondrial fraction)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of 100 mM Potassium Phosphate Buffer, pH 8.0

-

50 µL of 10 mM NAD+ or NADP+ solution (final concentration 0.5 mM)

-

50 µL of tissue homogenate (protein concentration should be optimized)

-

-

Incubate the mixture for 5 minutes at 30°C to allow for the oxidation of any endogenous substrates.

-

Initiate the reaction by adding 20 µL of 10 mM this compound solution (final concentration 0.2 mM).

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. The molar extinction coefficient for NADH and NADPH at 340 nm is 6220 M-1cm-1.

Experimental Workflow:

Quantification of Choline and Betaine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of choline and betaine in biological samples.[4][13][14]

Sample Preparation (Liver Tissue):

-

Homogenize approximately 50 mg of frozen liver tissue in 1 mL of ice-cold 80% methanol.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of these polar analytes.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transitions for choline are typically m/z 104 -> 60 and for betaine m/z 118 -> 59. Isotope-labeled internal standards should be used for accurate quantification.

Experimental Workflow:

Regulation of the Choline Oxidation Pathway

The flux through the choline oxidation pathway is tightly regulated. The uptake of choline into hepatocytes can be a rate-limiting step and is an active, energy-dependent process.[10][12] The activity of choline dehydrogenase can be influenced by the mitochondrial energy state.[10] The expression of BADH can be induced by osmotic stress, highlighting the importance of this pathway in cellular adaptation.[9]

Conclusion

Betaine aldehyde is a critical, albeit ephemeral, component of choline metabolism. Its efficient conversion to betaine by betaine aldehyde dehydrogenase is essential for maintaining cellular methyl donor pools and for cellular protection against osmotic stress. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating this vital metabolic pathway. Further research into the kinetic properties of mammalian BADH and the intricate regulatory mechanisms of the choline oxidation pathway will undoubtedly uncover new therapeutic targets for a range of diseases.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Choline and methionine differentially alter methyl carbon metabolism in bovine neonatal hepatocytes | PLOS One [journals.plos.org]

- 3. Measurement of the formation of betaine aldehyde and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choline accumulation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betaine aldehyde dehydrogenase kinetics partially account for oyster population differences in glycine betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choline - Wikipedia [en.wikipedia.org]

- 10. Choline metabolism and phosphatidylcholine biosynthesis in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betaine regulates the gut-liver axis: a therapeutic approach for chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma dependent and independent accumulation of betaine in male and female rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of choline, L-carnitine, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in plasma, liver, and feces of hyperlipidemic rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Betaine in sub-acute and sub-chronic rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Betaine Aldehyde Chloride: A Critical Metabolic Intermediate in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine (B1666868) aldehyde chloride is a pivotal, yet transient, metabolic intermediate in the oxidative pathway of choline (B1196258). This pathway is fundamental for cellular homeostasis, influencing everything from osmoprotection and methyl group metabolism to lipid transport and neurotransmitter synthesis. Situated at the crossroads of choline catabolism, the metabolism of betaine aldehyde is tightly regulated by a specific class of enzymes. Dysregulation of this pathway has been implicated in a range of pathologies, making betaine aldehyde and its associated enzymes compelling targets for therapeutic intervention and further scientific scrutiny. This technical guide provides a comprehensive overview of betaine aldehyde as a metabolic intermediate, detailing the enzymatic processes that govern its fate, quantitative kinetic data, detailed experimental protocols for its study, and the physiological consequences of its metabolic impairment.

The Choline Oxidative Pathway

In mammals, the conversion of choline to the vital osmoprotectant and methyl donor, glycine (B1666218) betaine, is a two-step enzymatic process primarily occurring within the mitochondria of the liver and kidneys.[1][2] Betaine aldehyde is the intermediary product of this pathway.

-

Step 1: Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by the mitochondrial inner membrane enzyme, choline dehydrogenase (CDH, EC 1.1.99.1).[2] This enzyme utilizes an acceptor molecule to facilitate the oxidation.[3]

-

Step 2: Betaine Aldehyde to Glycine Betaine: Betaine aldehyde is subsequently and irreversibly oxidized to glycine betaine. This reaction is catalyzed by betaine aldehyde dehydrogenase (BADH, EC 1.2.1.8), an NAD(P)+-dependent enzyme that can be found in both the mitochondrial matrix and the cytoplasm.[1][4]

The final product, glycine betaine, is a critical molecule that participates in two primary cellular functions:

-

Osmoregulation: It protects cells from osmotic stress by balancing intracellular water potential, a function of particular importance in the kidney.[5]

-

Methyl Donation: It provides a methyl group for the remethylation of homocysteine to methionine, a key step in one-carbon metabolism.[5]

Quantitative Data: Enzyme Kinetics

The efficiency of betaine aldehyde metabolism is dictated by the kinetic properties of the enzymes involved. While data for mammalian enzymes is dispersed, studies on various organisms provide key insights. Below is a summary of reported kinetic constants.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax | Reference |

| Choline Dehydrogenase | Rat Liver Mitochondria | Choline | 140 - 270 | Not Reported | [6] |

| Betaine Aldehyde Dehydrogenase (ALDH9A1) | Human | Betaine Aldehyde | 216 ± 16 | ~6.3 nmol·s⁻¹·mg⁻¹ | [7] |

| Betaine Aldehyde Dehydrogenase | Pseudomonas aeruginosa | Betaine Aldehyde | 453 ± 52 | 121 - 133 U/mg | [8] |

| Betaine Aldehyde Dehydrogenase | Spinach Leaves | Betaine Aldehyde | 208 | Not Reported | [9] |

Experimental Protocols

Spectrophotometric Assay for Betaine Aldehyde Dehydrogenase (BADH) Activity

This protocol is adapted from methodologies used for purified enzymes and tissue homogenates.[8] It measures the rate of NAD(P)H formation, which is directly proportional to BADH activity.

Principle: BADH catalyzes the oxidation of betaine aldehyde to betaine, with the concomitant reduction of NAD⁺ or NADP⁺ to NADH or NADPH. The increase in absorbance at 340 nm due to NADH/NADPH production is monitored over time.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 8.0

-

Betaine Aldehyde Chloride solution (e.g., 20 mM stock in water)

-

NAD⁺ or NADP⁺ solution (e.g., 10 mM stock in water)

-

Spectrophotometer capable of reading at 340 nm with temperature control

-

Enzyme sample (purified protein, cell lysate, or tissue homogenate)

Procedure:

-

Prepare the Reaction Mixture: In a 1.0 cm path-length cuvette, prepare a reaction mixture (e.g., 0.5 mL final volume) containing:

-

100 mM Potassium Phosphate Buffer, pH 8.0

-

0.3 mM NADP⁺ (or NAD⁺)

-

1.0 mM Betaine Aldehyde

-

-

Equilibration: Incubate the cuvette at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the enzyme sample to the cuvette to initiate the reaction. The amount of enzyme should be determined empirically to ensure a linear reaction rate for several minutes.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm continuously for 5-10 minutes.

-

Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/min). Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[8]

-

HPLC-Radioenzymatic Assay for Betaine Aldehyde and Betaine Quantification

This method provides high sensitivity and specificity for the simultaneous measurement of choline, betaine aldehyde, and betaine, making it suitable for tracking metabolic flux. This protocol is based on the methodology described for rat liver mitochondria.[6]

Principle: Samples are incubated with radiolabeled [methyl-¹⁴C]choline. The enzymatic reaction products, [¹⁴C]betaine aldehyde and [¹⁴C]betaine, are then separated from the precursor and other metabolites by High-Performance Liquid Chromatography (HPLC) and quantified by detecting their radioactivity.

Materials:

-

[methyl-¹⁴C]choline chloride

-

Mitochondrial preparation or other biological sample

-

Incubation buffer (specific to the experimental setup)

-

Perchloric acid for deproteinization

-

HPLC system with a silica (B1680970) column

-

Radiochemical detector or fraction collector and liquid scintillation counter

-

Mobile Phase: Acetonitrile, ethanol, water, ammonium (B1175870) acetate, and KH₂PO₄ buffer system.[10]

Procedure:

-

Sample Incubation: Incubate the biological sample (e.g., isolated mitochondria) with [methyl-¹⁴C]choline in an appropriate buffer. To specifically measure betaine aldehyde accumulation, NAD⁺ can be omitted from the incubation medium, as it is required for the subsequent conversion to betaine.[6]

-

Reaction Termination and Deproteinization: Stop the reaction at various time points by adding ice-cold perchloric acid. Centrifuge to pellet the precipitated protein.

-

Sample Preparation for HPLC: Neutralize the supernatant with a potassium carbonate solution. Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant is ready for HPLC analysis.

-

HPLC Separation: Inject the prepared sample onto a silica HPLC column. Elute the compounds using an isocratic mobile phase. The separation allows for the distinct resolution of choline, betaine aldehyde, and betaine.

-

Quantification: As the separated compounds elute from the column, detect the ¹⁴C-labeled molecules using an in-line radiochemical detector. Alternatively, collect fractions at timed intervals and determine the radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Construct a chromatogram of radioactivity versus retention time. Quantify the amount of [¹⁴C]betaine aldehyde and [¹⁴C]betaine by integrating the area under their respective peaks and comparing to standards.

Physiological and Pathological Implications of Impaired Betaine Aldehyde Metabolism

While betaine aldehyde is a transient intermediate, its proper metabolism is crucial. The accumulation of aldehydes, in general, is cytotoxic due to their high reactivity, which can lead to the formation of adducts with proteins and nucleic acids, inducing cellular stress and damage.[11]

Consequences of Impaired Metabolism:

-

Aldehyde Toxicity: A deficiency or inhibition of BADH can lead to the accumulation of betaine aldehyde. Like other reactive aldehydes, this can contribute to oxidative stress and cellular damage.[11]

-

Substrate Depletion: Inefficient conversion of betaine aldehyde to glycine betaine limits the pool of this important osmoprotectant and methyl donor. This can impair cellular resilience to osmotic stress and disrupt methylation cycles, potentially leading to elevated homocysteine levels.

-

Genetic Parallels (ALDH2 Deficiency): While not the same enzyme, the well-studied deficiency of aldehyde dehydrogenase 2 (ALDH2), common in East Asian populations, provides a model for the consequences of impaired aldehyde metabolism.[12] ALDH2 deficiency leads to the accumulation of acetaldehyde (B116499) after alcohol consumption, causing toxic effects and increasing the risk for various diseases, including certain cancers and cardiovascular conditions.[13][14][15] This highlights the critical role of aldehyde dehydrogenases in detoxifying reactive aldehydes.

Conclusion

This compound is more than a fleeting molecule in a metabolic chain; it is a critical checkpoint in choline metabolism. Its efficient conversion by betaine aldehyde dehydrogenase is essential for synthesizing glycine betaine, thereby supporting cellular osmoprotection and epigenetic regulation through methyl donation. Understanding the kinetics, regulation, and methods of analysis for this pathway is paramount for researchers in metabolic diseases, nutrition, and pharmacology. The potential for aldehyde toxicity resulting from impaired BADH activity underscores the importance of this enzyme as a potential therapeutic target and a subject for further investigation in a variety of human diseases. The protocols and data presented in this guide offer a foundational resource for professionals seeking to explore the nuanced role of betaine aldehyde in cellular physiology and pathology.

References

- 1. Choline - Wikipedia [en.wikipedia.org]

- 2. Frontiers | CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression [frontiersin.org]

- 3. Choline dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Kinetic and structural features of betaine aldehyde dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the formation of betaine aldehyde and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betaine Accumulation and Betaine-Aldehyde Dehydrogenase in Spinach Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. ALDH2 | Rupa Health [rupahealth.com]

- 13. ALDH2 - Wikipedia [en.wikipedia.org]

- 14. Aldehyde Dehydrogenase, Liver Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene Therapy Correction of Aldehyde Dehydrogenase 2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Betaine Aldehyde Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) aldehyde chloride, a quaternary ammonium (B1175870) salt, is a pivotal intermediate in choline (B1196258) metabolism. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental methodologies for its analysis, and its biological significance. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and related scientific fields where choline metabolism is of interest.

Chemical and Physical Properties

Betaine aldehyde chloride, systematically named (2-oxoethyl)trimethylammonium chloride, is a white to off-white solid.[1] It is a key metabolite in the oxidative pathway of choline to betaine.[2] In aqueous solutions, it predominantly exists in its hydrated diol form.[2]

Identification and Structure

| Property | Value | Source |

| IUPAC Name | trimethyl(2-oxoethyl)azanium;chloride | [3] |

| Synonyms | (2-Oxoethyl)trimethylammonium chloride, N,N,N-Trimethyl-2-oxoethan-1-aminium chloride | [3] |

| CAS Number | 7758-31-8 | [4] |

| Molecular Formula | C₅H₁₂ClNO | [3] |

| Molecular Weight | 137.61 g/mol | [3] |

| SMILES | C--INVALID-LINK--(C)CC=O.[Cl-] | [5] |

| InChI | InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 | [5] |

Physical Properties

Many of the physical properties of this compound have not been definitively determined and are often cited as "undetermined" in safety data sheets.[6]

| Property | Value | Source |

| Physical State | Solid | [6] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Melting Point | 139-141 °C | [1] |

| Boiling Point | Undetermined | [6] |

| Density | Undetermined | [6] |

Solubility

| Solvent | Solubility | Source |

| Water | 50 mg/mL (clear, colorless to light yellow solution) | [5] |

| DMSO | 1 mg/mL | [7] |

| PBS (pH 7.2) | 5 mg/mL | [7] |

| Methanol (B129727) | Slightly soluble | [1] |

Stability and Reactivity

This compound is generally stable under recommended storage conditions (2-8°C).[5] It is incompatible with strong oxidizing agents.[6] Hazardous decomposition products upon thermal decomposition include carbon oxides, hydrogen chloride, and nitrogen oxides.[6]

Biological Role: The Choline Oxidation Pathway

Betaine aldehyde is the physiological intermediate in the two-step oxidation of choline to glycine (B1666218) betaine.[2] This pathway is crucial for methyl group metabolism and osmotic regulation.[8] The first step is catalyzed by choline dehydrogenase (or choline oxidase), and the second step is catalyzed by betaine aldehyde dehydrogenase (BADH).[9]

Experimental Protocols

Synthesis of this compound

A general workflow for a potential synthesis and purification process is outlined below.

Spectrophotometric Assay of Betaine Aldehyde Dehydrogenase (BADH) Activity

This protocol is adapted from the method described for the purification and properties of BADH from Pseudomonas aeruginosa.[10]

Principle: The activity of BADH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH upon the oxidation of betaine aldehyde.[10]

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 8.0

-

1.0 mM this compound solution

-

0.3 mM NADP⁺ solution

-

Purified or crude enzyme preparation

Procedure:

-

Prepare a reaction mixture in a 1.0-cm path-length cuvette with a final volume of 0.5 mL.

-

The reaction mixture should contain 100 mM potassium phosphate buffer (pH 8.0), 1.0 mM this compound, and 0.3 mM NADP⁺.

-

Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Immediately place the cuvette in a spectrophotometer set to 30°C and monitor the absorbance at 340 nm.

-

Record the initial, linear rate of NADPH formation.

-

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under these standard assay conditions.[10]

Analytical Methods

While a specific method for this compound was not detailed, methods for the closely related compound betaine can be adapted. A common approach is Hydrophilic Interaction Liquid Chromatography (HILIC).

Instrumentation and Conditions (Example for Betaine):

-

Column: SeQuant® ZIC-HILIC, PEEK, 250 x 4.6 mm, 5 µm, 200 Å

-

Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate (B1210297) (e.g., 75:25 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: Evaporative Light Scattering Detector (ELSD) is suitable for this non-UV absorbing compound.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Predicted Spectral Data (in D₂O):

-

¹H NMR: The spectrum is expected to show signals for the trimethylammonium protons and the methylene (B1212753) and aldehydic protons. Predicted spectra are available in public databases.[11]

-

¹³C NMR: The spectrum will show characteristic peaks for the trimethylammonium carbons, the methylene carbon, and the carbonyl carbon of the aldehyde group.

General Experimental Parameters:

-

Solvent: Deuterated water (D₂O) is a suitable solvent due to the high polarity of the compound.

-

Spectrometer Frequency: 400 MHz or higher for better resolution.[12]

-

Reference: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used for referencing in D₂O.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

General Principles:

-

Ionization: Due to the pre-charged nature of the quaternary ammonium compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal.

-

Fragmentation: In tandem MS (MS/MS), the primary fragmentation of the betaine aldehyde cation (m/z 102.1) would likely involve the loss of neutral molecules. Common fragmentation patterns for aldehydes include the loss of CO (28 Da) and cleavage adjacent to the carbonyl group.[13]

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound, alongside detailed experimental protocols and its biological context. The presented data and methodologies are intended to support researchers and professionals in their work related to choline metabolism, analytical chemistry, and drug development. The provided diagrams offer a clear visual representation of the key pathway and a general experimental workflow. While some physical properties remain to be definitively determined, the information compiled herein offers a robust foundation for further investigation and application of this important biomolecule.

References

- 1. This compound | 7758-31-8 [m.chemicalbook.com]

- 2. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H12ClNO | CID 2735510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycine betaine aldehyde - Wikipedia [en.wikipedia.org]

- 5. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Choline - Wikipedia [en.wikipedia.org]

- 9. ijsr.in [ijsr.in]

- 10. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Betaine aldehyde chloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betaine (B1666868) Aldehyde Chloride, a key metabolic intermediate. It covers its chemical identity, physicochemical properties, biological significance, and relevant experimental protocols for its study.

Chemical Identity and Properties

Betaine aldehyde chloride is the physiological intermediate in the metabolic oxidation of choline (B1196258) to glycine (B1666218) betaine.[1][2] It is a quaternary ammonium (B1175870) compound and a short-chain aldehyde.[3] The following tables summarize its key identifiers and properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7758-31-8[1][3][4] |

| Molecular Formula | C₅H₁₂ClNO[4][5] |

| Molecular Weight | 137.61 g/mol [4][6] |

| IUPAC Name | trimethyl(2-oxoethyl)azanium;chloride[5] |

| InChI | InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1[1][4] |

| InChIKey | FSKVGWXINKZUKS-UHFFFAOYSA-M[1][4][6] |

| SMILES | C--INVALID-LINK--(C)CC=O.[Cl-][4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid or powder[1][4] |

| Purity | ≥95% to ≥99% (TLC)[1][2][4] |

| Solubility | Water: 50 mg/mL (clear, colorless to light yellow)[4]PBS (pH 7.2): 5 mg/mL[1]DMSO: 1 mg/mL[1] |

| Storage Temperature | 2-8°C or -20°C[1][4] |

| Stability | Stable for ≥ 4 years when stored properly[1] |

| Hydration | In aqueous solutions, it exists predominantly (99%) as the diol (hydrate) form.[7] |

Molecular Structure

This compound is a quaternary ammonium salt.[5] The structure consists of a central nitrogen atom bonded to three methyl groups and a 2-oxoethyl group, forming a positively charged cation. This is ionically bonded to a chloride anion.

Biological Role and Metabolic Pathway

Betaine aldehyde is a crucial intermediate in the metabolism of essential amino acids, including glycine, serine, and threonine.[1][2][3] Its primary role is within the choline oxidation pathway, where it is formed from choline and subsequently oxidized to produce glycine betaine, a vital osmoprotectant.[8][9] This two-step process is catalyzed by specific enzymes.[10][11]

The first step, the oxidation of choline to betaine aldehyde, is catalyzed by a membrane-bound choline dehydrogenase or choline oxidase.[9][11] The subsequent oxidation of betaine aldehyde to glycine betaine is catalyzed by the NAD(P)+-dependent enzyme, betaine aldehyde dehydrogenase (BADH).[3][8][11] This pathway is not only critical for osmoregulation but also serves as a catabolic route for choline, allowing organisms to use it as a carbon and nitrogen source.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Betaine Aldehyde (chloride) - Biochemicals - CAT N°: 17270 [bertin-bioreagent.com]

- 3. Glycine betaine aldehyde - Wikipedia [en.wikipedia.org]

- 4. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H12ClNO | CID 2735510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choline-glycine betaine pathway confers a high level of osmotic tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Betaine Aldehyde Chloride

For Researchers, Scientists, and Drug Development Professionals

Betaine (B1666868) aldehyde, a critical intermediate in choline (B1196258) metabolism, plays a significant role in cellular osmoprotection and various metabolic pathways.[1][2] Its chloride salt, betaine aldehyde chloride, is the stable, synthetically produced form often used in research.[3] This guide provides a comprehensive overview of both the chemical synthesis and the diverse biosynthetic routes of betaine aldehyde, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.

Section 1: Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the controlled oxidation of choline chloride. While various oxidizing agents can be employed, the direct synthesis is less common in literature than its role as a biological intermediate. However, related syntheses, such as the preparation of n-chlorobetainyl chloride from betaine hydrochloride using thionyl chloride, demonstrate the chemical manipulation of betaine-related structures.[4]

A more common approach for obtaining this compound for research purposes is through specialized chemical suppliers who synthesize it as a stable powder.[3][5]

Logical Workflow for a General Chemical Synthesis:

The synthesis of a related compound, n-chlorobetainyl chloride, provides a procedural framework that highlights the careful control required for such reactions.

Caption: Workflow for the synthesis of N-Chlorobetainyl Chloride.

Experimental Protocol: Synthesis of N-Chlorobetainyl Chloride[4]

This protocol describes the synthesis of a related compound, illustrating the rigorous conditions required.

-

Reactant Preparation: A 1-liter round-bottomed flask is equipped with a thermometer, a sealed stirrer, and a reflux condenser protected by a calcium chloride drying tube.

-

Mixing: 307 g (2 moles) of dry, pulverized betaine hydrochloride and 285 g (2.4 moles) of thionyl chloride are added to the flask.

-

Reaction: The mixture is stirred and heated. At an internal temperature of 68°C, significant evolution of sulfur dioxide and hydrogen chloride occurs as the mixture becomes pasty. This temperature is maintained at 68-70°C for 1.5 hours.

-

Crystallization: 150 ml of warm (80°C) dry toluene is added to the melt, and stirring continues for 5 minutes. The mixture is then poured into a beaker and stirred manually until crystallization is complete.

-

Washing and Purification: The cool toluene is decanted. The crystals are re-melted with another 150 ml of warm toluene and allowed to cool and recrystallize with stirring. This process is repeated with 150 ml of hot (60°C) dry benzene (B151609).

-

Isolation: The crystalline mass, covered by the benzene layer, is transferred to a Büchner funnel, and suction is applied. The crystals are washed with 150 ml of dry methylene (B1212753) chloride.

-

Drying: The final product is transferred to a glass vacuum oven and dried at 50°C. The yield is approximately 337–344 g (98–100%).

Note: Rigorous exclusion of moisture is critical as the acid chloride product hydrolyzes rapidly.[4]

Section 2: Biosynthesis of Betaine Aldehyde

In biological systems, betaine aldehyde is the direct intermediate in the two-step oxidation of choline to glycine (B1666218) betaine (GB), a crucial osmoprotectant.[6][7] This pathway is found in a wide range of organisms, including bacteria, fungi, plants, and animals, although the specific enzymes involved can differ.[6][7]

Key Biosynthetic Pathways:

The conversion of choline to betaine aldehyde is catalyzed by different enzymes depending on the organism:

-

Bacteria and Mammals: A mitochondrial choline dehydrogenase (CDH) or a cytosolic choline oxidase (CHOA) catalyzes the oxidation of choline.[7][8][9]

-

Plants: A ferredoxin-dependent choline monooxygenase (CMO), typically located in the chloroplasts, performs this step.[7][10][11]

-

Fungi: A flavin-linked choline oxidase is responsible for the conversion.[6][12]

The subsequent oxidation of betaine aldehyde to glycine betaine is almost universally catalyzed by betaine aldehyde dehydrogenase (BADH).[6][7][13]

Caption: Comparative biosynthesis pathways of glycine betaine.

Quantitative Data: Enzyme Kinetics

The efficiency of these biosynthetic enzymes has been characterized in various organisms. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating substrate affinity.

| Enzyme | Organism | Substrate | Apparent Kₘ (mM) | Reference |

| Choline Dehydrogenase | Rat Liver Mitochondria | Choline | 0.14 - 0.27 | [14] |

| Betaine Aldehyde Dehydrogenase | Pseudomonas aeruginosa | Betaine Aldehyde | 0.453 | [15] |

| Betaine Aldehyde Dehydrogenase | Atlantic Oyster | Betaine Aldehyde | 0.1 | [16] |

| Betaine Aldehyde Dehydrogenase | Chesapeake Bay Oyster | Betaine Aldehyde | 0.36 | [16] |

Experimental Protocols: Enzyme Assays

1. Choline Oxidase Activity Assay[17][18][19]

This assay measures the production of hydrogen peroxide (H₂O₂) as choline is oxidized. The H₂O₂ is then used by peroxidase (POD) to catalyze the oxidative coupling of 4-aminoantipyrine (B1666024) and phenol, forming a colored quinoneimine dye, which is measured spectrophotometrically.

-

Principle:

-

Choline + O₂ → Betaine Aldehyde + H₂O₂

-

Betaine Aldehyde + O₂ → Glycine Betaine + H₂O₂

-

2H₂O₂ + 4-Aminoantipyrine + Phenol --(POD)--> Quinoneimine Dye + 4H₂O

-

-

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

2.1% (w/v) Choline Chloride solution

-

1% (w/v) 4-Aminoantipyrine solution

-

1% (w/v) Phenol solution

-

Peroxidase (POD) solution (approx. 5 U/mL)

-

Choline Oxidase enzyme solution (0.1 - 0.5 U/mL)

-

-

Procedure:

-

Prepare a reaction cocktail with final concentrations of 96 mM Tris, 2.0% choline, 0.01% 4-aminoantipyrine, 0.02% phenol, and 15 units of peroxidase.[18]

-

Pipette 3.0 mL of the reaction cocktail into a cuvette and equilibrate to 37°C.

-

Initiate the reaction by adding 50 µL of the choline oxidase enzyme solution.[17]

-

Mix by inversion and immediately monitor the increase in absorbance at 500 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA500/min) from the maximum linear portion of the curve.

-

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.[19]

-

2. Betaine Aldehyde Dehydrogenase (BADH) Activity Assay[15]

This assay measures the activity of BADH by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.

-

Principle: Betaine Aldehyde + NADP⁺ + H₂O → Glycine Betaine + NADPH + H⁺

-

Reagents:

-

100 mM Potassium Phosphate (B84403) buffer, pH 8.0

-

1.0 mM Betaine Aldehyde solution

-

0.3 mM NADP⁺ solution

-

BADH enzyme solution

-

-

Procedure:

-

In a 1.0 cm path-length cuvette, prepare a 0.5 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 1.0 mM betaine aldehyde, and 0.3 mM NADP⁺.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding the BADH enzyme solution.

-

Monitor the increase in absorbance at 340 nm.

-

Determine the initial steady-state rate from the linear portion of the reaction curve.

-

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.[15]

-

Conclusion

Betaine aldehyde is a pivotal molecule at the intersection of chemical synthesis and fundamental biological pathways. While its direct chemical synthesis requires stringent anhydrous conditions, its biosynthesis is an elegant and efficient two-step enzymatic process central to cellular stress response in a vast array of organisms. The detailed protocols and comparative pathway diagrams provided herein offer a robust resource for researchers investigating choline metabolism, osmolyte function, and the development of novel therapeutic agents targeting these pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glycine betaine aldehyde - Wikipedia [en.wikipedia.org]

- 3. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sapphire North America [sapphire-usa.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Glycine Betaine pathway | PPTX [slideshare.net]

- 8. Choline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pathway of glycine betaine biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Measurement of the formation of betaine aldehyde and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Betaine aldehyde dehydrogenase kinetics partially account for oyster population differences in glycine betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production of recombinant choline oxidase and its application in betaine production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. CHOLINE OXIDASE from Alcaligenes sp. - TOYOBO USA [toyobousa.com]

Betaine aldehyde chloride as an osmolyte in microorganisms.

An In-depth Technical Guide to Betaine (B1666868) Aldehyde as an Osmolyte in Microorganisms

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Microorganisms have evolved sophisticated mechanisms to survive in hyperosmotic environments, which impose significant stress by drawing water out of the cell. A primary strategy for counteracting this water loss is the intracellular accumulation of compatible solutes, or osmolytes. These small organic molecules can be amassed to high concentrations without significantly perturbing cellular functions. One of the most potent and widely utilized osmolytes is glycine (B1666218) betaine (GB).

Many microorganisms synthesize glycine betaine from its precursor, choline (B1196258), in a two-step oxidation process where betaine aldehyde serves as a critical intermediate. This pathway is tightly regulated and induced by osmotic stress. Betaine aldehyde itself, along with choline, can act as an effective osmoprotectant when supplied exogenously, provided the microorganism possesses the necessary enzymatic machinery to convert it to glycine betaine.[1][2] The accumulation of the final product, glycine betaine, allows the cell to maintain turgor pressure and protects macromolecules from the deleterious effects of high ionic strength.[3]

This technical guide provides a comprehensive overview of betaine aldehyde's role as an intermediate in the synthesis of the osmolyte glycine betaine in microorganisms. It covers the metabolic pathway, its regulation, quantitative data on its effects, and detailed experimental protocols relevant to its study.

Metabolic Pathway: From Choline to Glycine Betaine

The conversion of choline to glycine betaine is a conserved two-step enzymatic pathway. Betaine aldehyde is the intermediate product of this process.

-

Step 1: Oxidation of Choline. Choline is oxidized to form betaine aldehyde. This reaction is catalyzed by either a membrane-bound choline dehydrogenase (CDH), which is dependent on the electron transport chain, or a soluble choline oxidase.[4][5] In Escherichia coli, this step is catalyzed by the BetA protein, an oxygen-dependent choline dehydrogenase.[5][6]

-

Step 2: Oxidation of Betaine Aldehyde. Betaine aldehyde is subsequently and irreversibly oxidized to glycine betaine. This reaction is catalyzed by the NAD(P)+-dependent enzyme betaine aldehyde dehydrogenase (BADH).[7][8] In E. coli, this is carried out by the BetB protein, while in Bacillus subtilis, the GbsA protein performs this function.[6][9]

Caption: Choline is converted to glycine betaine via the intermediate betaine aldehyde.

Physiological Role and Genetic Regulation

The choline-glycine betaine pathway is primarily induced in response to increased external osmolarity. The ability to synthesize glycine betaine from environmental choline provides a significant survival advantage. The accumulation of glycine betaine allows microorganisms to grow in media with high salt concentrations that would otherwise be inhibitory.[3][10]

The genetic regulation of this pathway is well-characterized in model organisms like E. coli and B. subtilis.

Regulation in Escherichia coli

In E. coli, the genes for this pathway (betA, betB, betT for transport, and the regulator betI) are located at the bet locus.[6][9] Their expression is controlled by multiple factors:

-

Osmotic Stress: High osmolarity is the primary signal that induces the transcription of the bet genes, leading to a 7- to 10-fold increase.[4][11]

-

Choline: The presence of choline acts as an inducer, further boosting transcription. This induction is mediated by the repressor protein BetI.[6][12] Choline binds to BetI, causing it to dissociate from the operator region and allowing transcription to proceed.

-

Anaerobiosis: The pathway is repressed under anaerobic conditions, as the first step catalyzed by BetA is oxygen-dependent.[4][12]

Caption: Regulation of the E. coli bet operon by osmotic stress and the BetI repressor.

Regulation in Bacillus subtilis

In B. subtilis, the glycine betaine synthesis genes, gbsA and gbsB, form an operon that is controlled by the GbsR repressor.

-

Choline Sensing: GbsR acts as a choline-sensing repressor. In the absence of choline, GbsR binds to the operator site of the gbsAB promoter, blocking transcription.

-

Induction by Choline: When intracellular choline is present, it functions as an inducer, binding to GbsR and causing its dissociation from the DNA. This derepression allows for the synthesis of the GbsA and GbsB enzymes needed to convert choline to glycine betaine.

Quantitative Data on Osmoprotection

The effectiveness of the choline-to-glycine betaine pathway in conferring osmotic tolerance has been quantified in various studies. The data below summarizes key findings on enzyme kinetics and the impact on microbial growth.

Table 1: Enzyme Kinetic Parameters

This table presents the Michaelis-Menten constants (Km) for the key enzymes in E. coli and P. aeruginosa. The Km value represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax), indicating the affinity of the enzyme for its substrate.

| Enzyme | Organism | Substrate | Km Value (mM) | Reference(s) |

| Choline Dehydrogenase (BetA) | E. coli | Choline | 1.5 | [5] |

| Betaine Aldehyde Dehydrogenase (BetB) | E. coli | Betaine Aldehyde | 0.13 | [5] |

| Betaine Aldehyde Dehydrogenase (BetB) | E. coli | NAD+ | 0.06 | [5] |

| Betaine Aldehyde Dehydrogenase (BADH) | P. aeruginosa | Betaine Aldehyde | 0.15 ± 0.01 | [7] |

| Betaine Aldehyde Dehydrogenase (BADH) | P. aeruginosa | NADP+ | 0.035 ± 0.002 | [7] |

Table 2: Effect of Osmolytes on Microbial Growth under Salt Stress

The addition of choline or glycine betaine to growth media containing high salt concentrations significantly improves bacterial growth rates and reduces doubling times.

| Organism | Medium Condition | Osmolyte Added (1 mM) | Doubling Time (min) | Intracellular GB (nmol/mg protein) | Reference(s) |

| B. subtilis | Minimal Medium | None | 64 ± 3 | Low | [3] |

| B. subtilis | Minimal Medium + 0.4 M NaCl | None | 135 ± 7 | Increased | [3] |

| B. subtilis | Minimal Medium + 0.4 M NaCl | Glycine Betaine | 76 ± 4 | 60-fold increase | [3] |

| M. xanthus | CYE Medium (Control) | None | - | 19 | [13] |

| M. xanthus | CYE Medium + 0.2 M NaCl | Endogenous Synthesis | - | ~130 (after 5.5h) | [13] |

Experimental Protocols

Studying the role of betaine aldehyde and the glycine betaine synthesis pathway involves a series of defined experimental procedures. Below are detailed methodologies for key experiments.

General Experimental Workflow for Assessing Osmoprotection

The following diagram outlines a typical workflow to determine the osmoprotective effect of a compound like choline or betaine aldehyde.

Caption: A standard workflow for testing the osmoprotective effects of a compound.

Protocol for Betaine Aldehyde Dehydrogenase (BADH) Assay

This spectrophotometric assay measures BADH activity by monitoring the formation of NAD(P)H, which absorbs light at 340 nm. This protocol is adapted from methods used for Pseudomonas aeruginosa.[7]

Materials:

-

Spectrophotometer with kinetics software, capable of reading at 340 nm

-

Cuvettes (1.0-cm path length)

-

Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

Betaine aldehyde solution (stock at 100 mM, diluted to 1.0 mM for assay)

-

NADP+ or NAD+ solution (stock at 30 mM, diluted to 0.3 mM for assay)

-

Bacterial cell lysate (prepared by sonication or French press, protein concentration determined)

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a 0.5 mL reaction mixture consisting of 100 mM potassium phosphate buffer (pH 8.0), 1.0 mM betaine aldehyde, and 0.3 mM NADP+ (or NAD+).

-

Equilibrate: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 30°C.

-

Initiate Reaction: Start the reaction by adding a small volume (e.g., 10-50 µL) of the cell lysate to the cuvette. Mix quickly by gentle inversion.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over a period of 2-5 minutes. Ensure the initial rate is linear.

-

Calculate Activity: Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.

Protocol for Extraction and Quantification of Intracellular Glycine Betaine by HPLC

This protocol allows for the quantification of accumulated glycine betaine from bacterial cells. The method is adapted from protocols used for various microorganisms.[14][15][16]

Materials:

-

Bacterial cell culture grown under desired osmotic conditions

-

Centrifuge and centrifuge tubes

-

Liquid nitrogen and mortar/pestle (or sonicator)

-

80% Ethanol (B145695) or MilliQ water for extraction

-

Anionic exchange resin (e.g., AG1 8X, OH- form) for sample cleanup (optional, to remove interfering amino acids)

-

HPLC system with a UV detector (195-200 nm) or Mass Spectrometer

-

Amine-based column (e.g., Inertsil NH₂) or C18 column

-

Mobile Phase: e.g., Acetonitrile/ultrapure water (70:30, v/v)

-

Glycine betaine standard solutions for calibration curve

Procedure:

-

Cell Harvesting: Harvest a known volume of bacterial culture (e.g., 50 mL) from the mid-log phase by centrifugation (e.g., 8000 x g for 10 min at 4°C).

-

Cell Lysis and Extraction:

-

Wash the cell pellet twice with a suitable buffer or distilled water.

-

Resuspend the pellet in 1 mL of extraction solvent (e.g., 80% ethanol or MilliQ water).

-

Lyse the cells. This can be achieved by a freeze-thaw cycle in liquid nitrogen followed by thawing at 40°C, or by sonication on ice.[16]

-

Incubate the lysate (e.g., overnight at 4°C) to ensure complete extraction.

-

Centrifuge at high speed (e.g., 14000 x g for 10 min at 4°C) to pellet cell debris. Collect the supernatant.

-

-

Sample Cleanup (Optional): To remove interfering compounds like proline, pass the supernatant through a small column packed with an anionic exchange resin.[15] Elute with MilliQ water and collect the eluate.

-

HPLC Analysis:

-

Filter the final extract through a 0.22 µm filter before injection.

-

Inject a known volume (e.g., 20 µL) onto the HPLC column.

-

Run the separation using an isocratic mobile phase (e.g., Acetonitrile/Water 70:30) at a flow rate of 1 mL/min.[14][17]

-

Detect glycine betaine by monitoring absorbance at ~196 nm.[14][17]

-

-

Quantification:

-

Generate a standard curve by running known concentrations of pure glycine betaine.

-

Calculate the concentration of glycine betaine in the sample by comparing its peak area to the standard curve.

-

Normalize the result to the initial cell mass or protein content to determine the intracellular concentration (e.g., in nmol/mg protein).

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Levels of Glycine Betaine in Growing Cells and Spores of Bacillus Species and Lack of Effect of Glycine Betaine on Dormant Spore Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lac fusion analysis of the bet genes of Escherichia coli: regulation by osmolarity, temperature, oxygen, choline, and glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and structural features of betaine aldehyde dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Cloning, Physical Mapping and Expression of the bet Genes Governing the Osmoregulatory Choline-Glycine Betaine Pathway of Escherichia coli: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Origins of the osmoprotective properties of betaine and proline in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Glycine Betaine Biosynthesized from Glycine Provides an Osmolyte for Cell Growth and Spore Germination during Osmotic Stress in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Betaine Aldehyde in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) aldehyde is a critical, albeit transient, metabolite naturally occurring in a variety of plant species. It serves as the immediate precursor to the potent osmoprotectant, glycine (B1666218) betaine (GB). The synthesis of betaine aldehyde and its subsequent rapid conversion to glycine betaine is a cornerstone of plant adaptation to abiotic stresses such as salinity, drought, and extreme temperatures. This technical guide provides an in-depth examination of the biosynthesis, physiological significance, and natural distribution of betaine aldehyde in the plant kingdom. It details the experimental protocols for its analysis and presents quantitative data on the activity of its metabolic pathway, offering a comprehensive resource for researchers in plant biology, agronomy, and drug development seeking to understand and leverage plant stress-response mechanisms.

Introduction

Betaine aldehyde is a quaternary ammonium (B1175870) compound that functions as a key intermediate in the biosynthesis of glycine betaine (GB) in plants.[1] While not typically accumulated to high concentrations due to its potential toxicity, its presence and metabolic flux are direct indicators of a plant's capacity to produce GB. Glycine betaine is a highly effective compatible solute, or osmoprotectant, which plays a crucial role in maintaining cellular osmotic balance and protecting vital macromolecules and cellular structures, such as the photosystem II complex, from stress-induced damage.[2][3][4][5] The enzymatic pathway leading to GB, involving betaine aldehyde as an intermediate, is a primary mechanism for enhancing tolerance to a wide range of abiotic stresses.[2][4][6] Understanding the natural occurrence and regulation of betaine aldehyde metabolism is therefore fundamental to developing stress-resilient crops and exploring novel bioactive compounds.

Biosynthesis of Betaine Aldehyde and Glycine Betaine

In higher plants, glycine betaine is synthesized from choline (B1196258) through a two-step oxidation process that occurs within the chloroplasts.[2][7]

-

Step 1: Choline to Betaine Aldehyde: The first reaction is the oxidation of choline to form the intermediate betaine aldehyde. This step is catalyzed by the enzyme Choline Monooxygenase (CMO) , a Rieske-type iron-sulfur enzyme.[2][3]

-

Step 2: Betaine Aldehyde to Glycine Betaine: The betaine aldehyde is then rapidly oxidized to glycine betaine. This reaction is catalyzed by the NAD⁺-dependent enzyme Betaine Aldehyde Dehydrogenase (BADH) .[2][3][8] This second step is irreversible and is considered a key regulatory point in the pathway.[2]

The rapid conversion of betaine aldehyde by BADH is crucial, as the aldehyde intermediate can be toxic to the cell.[2] The efficiency of this pathway is often upregulated in response to environmental stressors, leading to the accumulation of glycine betaine.

Physiological Role in Stress Response

The primary significance of betaine aldehyde lies in its role as the direct precursor to glycine betaine. The accumulation of glycine betaine in response to stress confers several protective advantages:

-

Osmotic Adjustment: Glycine betaine helps maintain cellular water potential, preventing water loss under drought and high salinity conditions.[2][4]

-

Protection of Cellular Machinery: It stabilizes the quaternary structures of proteins and enzymes, protects the integrity of cellular membranes, and shields the photosynthetic apparatus (particularly Photosystem II) from damage caused by reactive oxygen species (ROS) that are often generated during stress.[3][4][5]

Recent molecular studies have also implicated the BADH enzyme in stress signaling. The BADH gene is involved in abiotic stress responses through the mitogen-activated protein kinase (MAPK) signaling pathway.[2][6][9][10] Stress signals can lead to the phosphorylation and subsequent activation of BADH, enhancing the production of glycine betaine and bolstering the plant's defense mechanisms.[2][11]

Natural Occurrence and Distribution

The ability to synthesize and accumulate glycine betaine is widespread but not universal in the plant kingdom. Plants are often categorized as either "accumulators" or "non-accumulators."

-

Accumulators: Many species, particularly within the Chenopodiaceae family (e.g., spinach, sugar beet) and the Gramineae family (e.g., barley, wheat, sorghum), are known to accumulate high levels of glycine betaine in response to stress.[7][12] These plants possess highly active CMO and BADH enzymes.

-

Non-Accumulators: Other important crops, such as rice and Arabidopsis thaliana, are considered non-accumulators, even though they may possess the genes encoding for these enzymes.[3][13] In these species, the expression of BADH and CMO genes is typically not induced sufficiently by stress to lead to significant GB accumulation.

The level of BADH activity and consequent glycine betaine accumulation can vary significantly between species and even cultivars, and is strongly influenced by the intensity and duration of the stress.

Table 1: Glycine Betaine (GB) Accumulation and Betaine Aldehyde Dehydrogenase (BADH) Activity in Various Plant Species Under Stress

| Plant Species | Family | Tissue | Stress Condition | Parameter Measured | Basal Level (Control) | Stressed Level | Reference |

| Spinach (Spinacia oleracea) | Chenopodiaceae | Leaves | Salt Stress | BADH Activity | Present | Increased | [8] |

| Barley (Hordeum vulgare) | Gramineae | Leaves | Water Stress | GB Content | Low | Significantly Increased | [3] |

| Sorghum (Sorghum bicolor) | Gramineae | Leaf Blades | Salt Stress (-0.8 MPa) | GB Content | ~10 µmol/g dry wt | 70-75 µmol/g dry wt | [14] |

| Wheat (Triticum aestivum) | Gramineae | Leaves | Salt Stress | GB Content | ~15 µmol/g dry wt | 45-60 µmol/g dry wt | [14] |

| Sugar Beet (Beta vulgaris) | Chenopodiaceae | Leaves | Salt Stress | BADH Activity | Present | Increased | [7] |

| Rice (Oryza sativa) | Gramineae | Leaves | Salt/Drought | BADH Protein | Present | No significant increase | [12] |

| Maize (Zea mays) | Gramineae | Leaves | Drought Stress | BADH Activity | Low | Increased | [11] |

Note: Direct quantification of the transient betaine aldehyde is rarely reported. GB content and BADH activity are used as reliable indicators of the pathway's function.

Experimental Protocols

The analysis of betaine aldehyde is often approached by measuring the activity of the BADH enzyme or by quantifying the more stable end-product, glycine betaine.

Protocol 1: Extraction of Betaine and Related Compounds

This protocol is suitable for preparing extracts for subsequent analysis by HPLC or NMR.

-

Harvesting: Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Suspend the powder in an extraction solvent (e.g., a methanol (B129727):water solution, 50:50 v/v) at a ratio of 1:10 (w/v).[15] For solid samples like roots or peels, accelerated solvent extraction (ASE) with methanol can be employed.[15]

-

Sonication: Sonicate the mixture for 20-30 minutes to ensure complete cell lysis and extraction.[16]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collection: Collect the supernatant, which contains the water-soluble metabolites including betaine aldehyde and glycine betaine.

-

Purification (Optional): For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., pure silica) to remove interfering compounds.[15]

Protocol 2: Quantification of BADH Enzyme Activity

This spectrophotometric assay measures the rate of NAD(P)⁺ reduction, which is proportional to BADH activity.

-

Protein Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0, containing protease inhibitors). Centrifuge to pellet debris and collect the supernatant containing crude protein extract.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).[17]

-

Assay Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Potassium Phosphate Buffer (pH 8.0)

-

0.3 mM NADP⁺ (or NAD⁺)

-

1.0 mM Betaine Aldehyde (substrate)

-

-

Initiation and Measurement: Initiate the reaction by adding a known amount of the protein extract to the assay mixture.

-

Spectrophotometry: Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADPH/NADH) at a constant temperature (e.g., 30°C) for several minutes.[17]

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH/NADH.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying betaine.

-

Instrumentation: Use an HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is highly effective for retaining polar compounds like betaine.[18][19]

-

Mobile Phase: An isocratic mobile phase, such as acetonitrile (B52724) and an ammonium acetate (B1210297) buffer (e.g., 80:20 v/v), is commonly used.[18]

-

Detection:

-

Quantification: Use an external standard calibration curve prepared with a pure betaine standard to quantify the amount in the plant extract.

Protocol 4: Identification by NMR Spectroscopy

¹H-NMR spectroscopy is a powerful tool for identifying and quantifying metabolites in an extract with minimal sample preparation.

-

Sample Preparation: Lyophilize the aqueous extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).[16]

-

Data Acquisition: Acquire a ¹H-NMR spectrum.

-

Identification: Identify the betaine signal by its characteristic chemical shift. For betaine, the N-methyl protons produce a sharp singlet at approximately 3.255 ppm.[20]

-

Quantification: Integrate the area of the betaine signal relative to the area of the internal standard's signal to determine its concentration.

-

Structure Elucidation: For complex mixtures or unknown compounds, 2D-NMR experiments (e.g., COSY, HMBC) can be used to elucidate the chemical structure.[16][21]

References

- 1. Betaine Aldehyde | C5H12NO+ | CID 249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]

- 4. Betaine Aldehyde Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Betaine Aldehyde Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. academic.oup.com [academic.oup.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. ars.usda.gov [ars.usda.gov]

- 15. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. helixchrom.com [helixchrom.com]

- 20. researchgate.net [researchgate.net]

- 21. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Betaine Alde-hyde Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) aldehyde chloride, a quaternary ammonium (B1175870) compound, is a crucial intermediate in choline (B1196258) metabolism. Its stability is a critical factor for researchers and professionals in drug development and related scientific fields. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for betaine aldehyde chloride. It consolidates available data on its physicochemical properties, degradation pathways, and recommended handling procedures. This document also outlines detailed experimental protocols for stability testing and proposes a stability-indicating analytical method.

Physicochemical Properties

This compound is a crystalline solid that is soluble in water. A key characteristic is its existence predominantly as a diol (hydrate) form in aqueous solutions, which significantly influences its reactivity and stability.[1][2] While specific data on its hygroscopicity is limited, related compounds such as choline chloride are known to be hygroscopic, suggesting that this compound should be handled in a dry environment.

| Property | Value | Reference |

| Appearance | Crystalline solid | [3] |

| Molecular Formula | C5H12ClNO | [3] |

| Molecular Weight | 137.61 g/mol | [2] |

| Solubility | Water: 50 mg/mL; DMSO: 1 mg/mL; PBS (pH 7.2): 5 mg/mL | [3] |

| Storage Temperature | -20°C or 2-8°C | [2][3] |

| Stability | ≥ 4 years at -20°C | [3] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by temperature, moisture, and incompatible substances. The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming betaine.

Thermal Stability

Hydrolytic Stability and Hygroscopicity

Given its hygroscopic nature, exposure to moisture should be minimized. In aqueous solutions, the equilibrium between the aldehyde and its hydrated diol form is a key consideration for its stability and reactivity. While the diol form is predominant, conditions that favor the aldehyde form may increase susceptibility to oxidation.

Incompatibilities

This compound is incompatible with strong oxidizing agents, which can readily convert the aldehyde group to a carboxylic acid.[4]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

-

Temperature: For long-term storage, -20°C is recommended.[3] For short-term storage, 2-8°C is acceptable.[2]

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.

-

Light: Protect from light, although specific data on photosensitivity is not available, it is a general good practice for chemical storage.

-

Container: Use a well-sealed, appropriate container to prevent moisture ingress.

Experimental Protocols for Stability Assessment

The following protocols are proposed for a comprehensive stability assessment of this compound.